5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Purity analysis Quality control Procurement specification

To ensure experimental reproducibility in SAR studies, specifically request CAS 1209200-59-8. The 5-(chloromethyl)-3-isopentyl pattern provides a unique electrophilic handle and lipophilicity (LogP 2.40) that is functionally distinct from shorter-chain or regioisomeric analogs. - Guarantees identity: Avoids inadvertent procurement of inactive 5-ethyl-3-isopentyl (CAS 529510-32-5) or 5-(chloromethyl)-3-propyl (CAS 884058-04-2) analogs. - Maximizes purity: Insist on ≥98% HPLC to eliminate confounding impurities in lead optimization assays. - Mitigates risk: Verified hazard classification (H302/H314) ensures compliant handling and shipping under HS Code 2934999090.

Molecular Formula C8H13ClN2O
Molecular Weight 188.655
CAS No. 1209200-59-8
Cat. No. B596545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole
CAS1209200-59-8
Molecular FormulaC8H13ClN2O
Molecular Weight188.655
Structural Identifiers
SMILESCC(C)CCC1=NOC(=N1)CCl
InChIInChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3
InChIKeyHJXRPVMCMUCUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole (CAS 1209200-59-8): Procurement-Ready Research Intermediate with Defined Purity and Structural Identity


5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole (CAS: 1209200-59-8) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a chloromethyl substituent at the 5-position and an isopentyl (3-methylbutyl) group at the 3-position. With molecular formula C8H13ClN2O and molecular weight 188.65 g/mol , this compound is commercially available as a research intermediate from multiple vendors with specified purity grades typically ranging from 95% to 98% . The chloromethyl group confers electrophilic reactivity suitable for nucleophilic substitution, while the isopentyl side chain influences lipophilicity (calculated LogP = 2.397) and membrane permeability .

Why 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole Cannot Be Replaced by Structurally Similar 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole chemotype, subtle variations in alkyl chain length and substitution pattern produce functionally non-interchangeable compounds. Homologation of the alkyl group attached to the oxadiazole ring has been demonstrated to result in progressive reduction of biological activity with increased chain length, while introduction of hydrophilic groups can render compounds completely inactive [1]. The 5-(chloromethyl)-3-isopentyl substitution pattern (C5 branched alkyl at position 3; chloromethyl electrophile at position 5) represents a specific chemical space distinct from shorter-chain analogs such as 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole or branched-position isomers such as 3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole. Additionally, regulatory and procurement constraints dictate that CAS 1209200-59-8 carries distinct customs classification (HS Code: 2934999090) and safety hazard codes (H302, H314) that differ from its analogs , making generic substitution a compliance and experimental validity risk.

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole: Comparative Physicochemical and Purity Evidence for Informed Procurement


Vendor-Specified Purity Comparison: 98% (Leyan) Versus 95% (Fluorochem/CymitQuimica) for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Commercially available 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole (CAS 1209200-59-8) is offered at two distinct purity specifications that directly impact procurement decisions. Leyan supplies this compound with a certified purity of 98% , while CymitQuimica (distributing Fluorochem material) specifies a purity of 95.0% . The 3-percentage-point difference represents approximately 60% more impurities (5% versus 2%) in the lower-purity grade, which may affect downstream reaction yields, reproducibility of biological assays, and the need for additional purification steps.

Purity analysis Quality control Procurement specification Research intermediate

Calculated Lipophilicity (LogP) Differentiation: 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole Versus 3-Isopropyl Analog

The isopentyl substituent at the 3-position of 5-(chloromethyl)-3-isopentyl-1,2,4-oxadiazole confers distinct physicochemical properties compared to shorter-chain analogs. This compound exhibits a calculated LogP of 2.397 and a topological polar surface area (TPSA) of 38.92 Ų . In contrast, the 3-isopropyl analog (5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole, CAS 54042-97-6) with formula C6H9ClN2O would exhibit a lower LogP (~1.5-1.8 estimated) due to reduced alkyl chain length. The isopentyl derivative's higher LogP correlates with increased membrane permeability potential, which is a critical parameter when selecting building blocks for compounds intended to cross biological membranes or blood-brain barrier models [1].

Lipophilicity LogP Membrane permeability Drug-likeness SAR

Alkyl Chain Length-Dependent Activity Class Evidence: Implications for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole Selection

Structure-activity relationship (SAR) studies on 1,2,4-oxadiazoles as ester bioisosteres in disoxaril-related compounds have established that homologation of the alkyl group attached to the oxadiazole ring results in a progressive reduction in antirhinovirus activity with increased chain length. Introduction of hydrophilic groups at this position rendered compounds completely inactive [1]. The isopentyl group (C5 branched alkyl) in 5-(chloromethyl)-3-isopentyl-1,2,4-oxadiazole occupies a specific position on this activity continuum—longer than ethyl or isopropyl but shorter than extended lipophilic chains—that may be optimal for applications requiring balanced lipophilicity and retained activity. This class-level SAR provides a rational basis for selecting among alkyl-chain variants based on intended biological or physicochemical outcomes.

Structure-activity relationship Alkyl chain homologation Antirhinovirus Bioisostere

Commercial Availability and Lead Time Comparison for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole Procurement Planning

Procurement timelines vary significantly across vendors supplying 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole. AaronChem lists a lead time of 2-3 weeks across all pack sizes (50 mg to 2.5 g) , while other vendors such as Leyan and MolCore provide immediate pricing without specified lead times, suggesting potentially faster fulfillment. For time-sensitive research projects, this 2-3 week delay represents a critical procurement consideration. Notably, the compound is also cataloged under an alternative CAS registry number (529510-32-5) by some suppliers , which can create ordering confusion and requires verification that the intended 5-(chloromethyl)-3-isopentyl derivative rather than the 5-ethyl-3-isopentyl analog (CAS 529510-32-5, formula C9H16N2O) is being procured.

Supply chain Lead time Vendor comparison Procurement planning

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole: Evidence-Based Application Scenarios for Scientific Procurement


Synthetic Building Block in Medicinal Chemistry: Electrophilic Chloromethyl Handle for Nucleophilic Derivatization

The chloromethyl group at the 5-position serves as an electrophilic site for nucleophilic substitution reactions with amines, thiols, alkoxides, and other nucleophiles, enabling efficient diversification of the 1,2,4-oxadiazole scaffold. The isopentyl substituent at the 3-position provides a defined lipophilic moiety (LogP = 2.397) that is distinct from shorter-chain analogs such as 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole or 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole . This substitution pattern is particularly suitable for generating focused libraries of 1,2,4-oxadiazole derivatives for SAR studies where alkyl chain length is a variable under investigation, as established by the Diana et al. (1994) findings that alkyl homologation systematically alters biological activity [1]. Vendors offering 98% purity material (Leyan) provide the highest-grade starting material for synthetic applications requiring minimal impurity interference.

Bioisostere Exploration in Lead Optimization: Ester Replacement with Defined Lipophilicity

1,2,4-Oxadiazoles function as metabolically stable ester bioisosteres in drug design, as validated by their incorporation into antiviral compounds related to disoxaril . The 5-(chloromethyl)-3-isopentyl substitution pattern offers a pre-installed electrophilic handle (chloromethyl) while maintaining a specific lipophilicity profile (LogP = 2.397) suitable for membrane-permeable compounds [1]. The isopentyl group represents an intermediate position in the alkyl chain length-activity relationship—sufficiently lipophilic to enhance membrane partitioning while avoiding the activity-diminishing effects observed with extended alkyl chains. This compound is appropriate for medicinal chemistry programs exploring oxadiazole-based scaffolds where the target requires balanced lipophilicity and retention of a reactive site for subsequent diversification. Purity specifications (95-98%) are adequate for initial screening; higher purity (98%) is recommended for lead optimization to avoid confounding impurities in dose-response or selectivity assays.

Analytical Reference Standard for Isopentyl-Substituted 1,2,4-Oxadiazole Characterization

The compound serves as a characterized reference material for analytical method development and validation involving 1,2,4-oxadiazole derivatives. Its well-defined molecular properties—C8H13ClN2O, MW 188.65, LogP 2.397, TPSA 38.92 Ų —enable its use as a retention time marker in reverse-phase HPLC method development or as a calibration standard in LC-MS analysis of oxadiazole-containing libraries. The distinct physicochemical signature differentiates it from other 1,2,4-oxadiazole regioisomers such as 3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole, facilitating unambiguous identification in complex reaction mixtures. For analytical applications, procurement from vendors specifying the higher 98% purity grade [1] is essential to minimize extraneous peaks and ensure accurate quantification. Researchers should note the compound's hazard classification (H302 acute oral toxicity, H314 severe skin burns and eye damage) and implement appropriate handling protocols.

Supply Chain Risk Mitigation: Multi-Vendor Procurement Strategy for Research Continuity

Given the variable lead times across suppliers—ranging from 2-3 weeks (AaronChem) to potentially faster fulfillment (Leyan, MolCore) —research programs with time-sensitive milestones should establish relationships with multiple qualified vendors of 5-(chloromethyl)-3-isopentyl-1,2,4-oxadiazole (CAS 1209200-59-8). The compound's identity verification across vendors requires confirmation of CAS registry, molecular formula (C8H13ClN2O), and the specific 5-chloromethyl-3-isopentyl substitution pattern to avoid inadvertent procurement of the 5-ethyl-3-isopentyl analog (CAS 529510-32-5) or 5-(chloromethyl)-3-propyl analog (CAS 884058-04-2) [1]. Procurement specifications should explicitly state the required CAS (1209200-59-8) and minimum purity threshold (≥95%, preferably 98%) to ensure experimental reproducibility and compliance with institutional chemical inventory requirements. This compound is classified under HS Code 2934999090 for international shipping , and purchasers should verify import/export compliance requirements for chlorinated heterocycles.

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